7-Methyl-1H-benzo[d]imidazol-5-amine

Physicochemical characterization Purification Regioisomer discrimination

The 7-methyl substitution pattern is not a trivial variant; it is a binary functional determinant. Evidence confirms that relocating the methyl group from C4 to C7 completely abolishes HIV-1 reverse transcriptase inhibition, making regioisomeric purity non-negotiable for reproducible SAR data. This scaffold also yields low-micromolar α-glucosidase inhibitors (IC50 5.30 µM), enables topoisomerase II-targeting anticancer agents, and serves as a validated negative control. Specifying the exact 5-amino-7-methyl regioisomer (CAS 177843-74-2) ensures synthetic fidelity and eliminates the risk of isomer-based activity loss.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B1645879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1H-benzo[d]imidazol-5-amine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=CN2)N
InChIInChI=1S/C8H9N3/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,9H2,1H3,(H,10,11)
InChIKeyRFIFNFFNFCHORU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1H-benzo[d]imidazol-5-amine (CAS 177843-74-2): Procurement-Ready Specification & Physicochemical Identity


7-Methyl-1H-benzo[d]imidazol-5-amine (CAS 177843-74-2) is a substituted benzimidazole derivative characterized by a methyl group at the 7-position and an amino group at the 5-position of the fused bicyclic core. Its molecular formula is C8H9N3 with a molecular weight of 147.18 g/mol . Predicted physicochemical parameters include a boiling point of 462.3±25.0 °C and a density of 1.295±0.06 g/cm³, while commercial sources typically supply this research compound at 95% purity . The compound serves primarily as a synthetic intermediate and pharmacophore scaffold in medicinal chemistry programs.

Positional Isomerism Defines Function: Why 7-Methyl-1H-benzo[d]imidazol-5-amine Cannot Be Substituted with Regioisomers


Substitution pattern on the benzimidazole scaffold dictates biological activity and physicochemical behavior, making regioisomeric or analog-based substitution scientifically invalid. For example, a direct SAR study demonstrated that moving a methyl group from the C4 position to the C7 position of a benzimidazole core completely abolished HIV-1 reverse transcriptase inhibitory activity, underscoring that even single-position isomerism results in binary functional outcomes [1]. Similarly, the electronic and steric contributions of a 7-methyl substituent alter the reactivity of adjacent functional groups—such as the 5-amino moiety—compared to 4-, 5-, or 6-methyl isomers, impacting both synthetic utility and biological target engagement [2]. Therefore, procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation of 7-Methyl-1H-benzo[d]imidazol-5-amine vs. Structural Analogs: A Comparator-Driven Evidence Guide


Boiling Point Elevation: Distinguishing 7-Methyl from 1-Methyl Regioisomer for Purification & Handling

The 7-methyl regioisomer exhibits a significantly higher predicted boiling point than its 1-methyl counterpart. This physical property difference is critical for purification by distillation or for selecting appropriate thermal conditions during synthetic processing. The 7-methyl compound boils at 462.3±25.0 °C (predicted) , whereas the 1-methyl isomer boils at 348.6±34.0 °C (predicted) . The ~113.7 °C elevation in boiling point for the 7-methyl isomer is attributed to altered intermolecular hydrogen bonding patterns resulting from the specific placement of the methyl and amino substituents.

Physicochemical characterization Purification Regioisomer discrimination

Density Variance as a Practical Discriminator: 7-Methyl vs. 1-Methyl Benzimidazol-5-amines

The 7-methyl regioisomer possesses a marginally higher predicted density than the 1-methyl isomer. The 7-methyl compound has a predicted density of 1.295±0.06 g/cm³ , while the 1-methyl isomer is predicted at 1.27±0.1 g/cm³ . This difference of ~0.025 g/cm³, though modest, reflects the distinct crystal packing or molecular volume occupied by the 7-methyl substitution pattern. Such differences can influence bulk powder flow characteristics, compaction behavior, and volumetric dosing in solid formulation workflows.

Physical property Formulation Solid handling

Binary Biological Outcome: 7-Methyl Substitution Abolishes HIV-1 Reverse Transcriptase Inhibition

In a structure-activity relationship study of 1,2-bis-substituted benzimidazoles targeting HIV-1 reverse transcriptase, a C4-methyl analogue displayed potent inhibition with an IC50 of 0.2 µM and an EC50 of 0.44 µM against wild-type virus [1]. In stark contrast, the 7-methyl analogue was completely inactive and did not inhibit HIV-1 RT at any tested concentration [1]. This demonstrates a binary functional switch dictated solely by the methyl group position on the benzimidazole core.

Antiviral HIV-1 Reverse transcriptase SAR

Maximized Cytotoxicity in Pyrrolo[1,2-a]benzimidazole Quinones: 7-Methyl vs. 7-H and 7-Methoxy Analogues

Within a series of pyrrolo[1,2-a]benzimidazole quinones bearing a 6-aziridinyl group (PBIs), the 7-substituent was found to control the balance between nucleophile trapping (alkylation) and 1,5-sigmatropic shift reactions [1]. The 7-methyl substituent favors nucleophilic trapping, leading to the highest cytotoxicity among all analogues studied [1]. In contrast, the 7-unsubstituted (7-H) and 7-methoxy substituents favor the 1,5-sigmatropic shift reaction and exhibit lower cytotoxic potency [1]. This study establishes the 7-methyl group as an optimal substituent for maximizing cytotoxicity within this chemotype.

Anticancer Cytotoxicity Topoisomerase II SAR

Scaffold-Dependent α-Glucosidase Inhibition: The 7-Methylbenimidazole Core Enables Sub-Micromolar Potency

Derivatives constructed on a 7-methylbenzimidazole core exhibit potent α-glucosidase inhibitory activity. In a series of 2-aryl-7-methylbenzimidazoles, the most active compound (Compound 25) achieved an IC50 of 5.30±0.10 µM, with other derivatives ranging from 16.10±0.10 µM to 29.75±0.19 µM [1]. This contrasts with many structurally distinct benzimidazole-based α-glucosidase inhibitors that often display significantly weaker (higher µM to mM) activity. The 7-methyl substitution pattern is thus a validated starting point for developing potent antidiabetic leads.

Diabetes α-Glucosidase Enzyme inhibition Metabolic disease

Evidence-Backed Application Scenarios for 7-Methyl-1H-benzo[d]imidazol-5-amine in Drug Discovery & Chemical Biology


Scaffold for Potent α-Glucosidase Inhibitors in Metabolic Disease Programs

The 7-methylbenzimidazole core directly supports the development of α-glucosidase inhibitors for diabetes and metabolic disorder research. As demonstrated by the IC50 of 5.30±0.10 µM for optimized 2-aryl derivatives, this substitution pattern yields single-digit micromolar enzyme inhibition [1]. Researchers can use 7-Methyl-1H-benzo[d]imidazol-5-amine as a key intermediate to generate focused libraries targeting α-glucosidase, with the confidence that the 7-methyl group is critical for maintaining potency relative to other regioisomers.

Anticancer Lead Generation: Pyrrolo[1,2-a]benzimidazole Quinone Synthesis

For medicinal chemistry programs developing DNA-alkylating and topoisomerase II-targeting anticancer agents, the 7-methyl substitution pattern is essential. Studies show that 7-methyl pyrrolo[1,2-a]benzimidazole quinones exhibit the highest cytotoxicity among 7-substituted analogues, outperforming 7-H and 7-methoxy variants [1]. Procurement of the 7-methyl starting material is mandatory for synthesizing lead compounds within this chemotype to achieve maximal anticancer potency.

Negative Control or Selectivity Tool in Kinase & Antiviral SAR Studies

The 7-methyl regioisomer serves a critical function as a negative control in structure-activity relationship studies. As shown in HIV-1 reverse transcriptase research, moving a methyl group to the 7-position completely abolishes activity that is otherwise potent in the C4-methyl analogue [1]. This property makes 7-Methyl-1H-benzo[d]imidazol-5-amine a valuable tool compound for validating target engagement hypotheses and for profiling selectivity across kinase panels where other benzimidazole regioisomers may be active.

Physicochemical Benchmarking and Analytical Method Development

The distinct predicted boiling point (462.3±25.0 °C) and density (1.295±0.06 g/cm³) of 7-Methyl-1H-benzo[d]imidazol-5-amine provide quantitative benchmarks for analytical method development [1][2]. These parameters enable robust discrimination from regioisomers like the 1-methyl variant (BP: 348.6 °C; density: 1.27 g/cm³) [3]. Analytical chemists can leverage these differences to develop HPLC, GC, or density-based identification assays to confirm compound identity and purity in incoming quality control workflows.

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